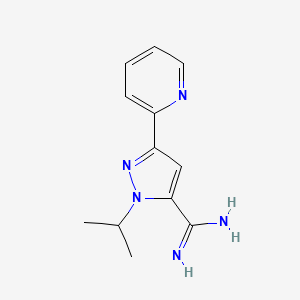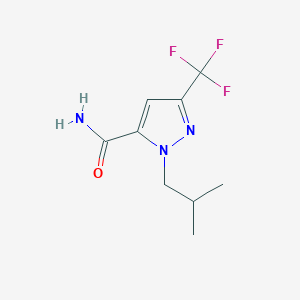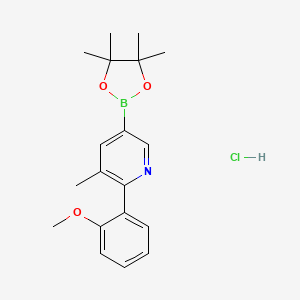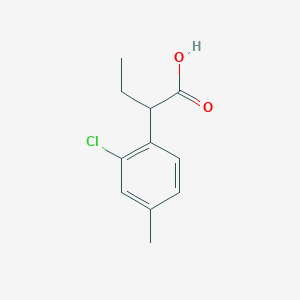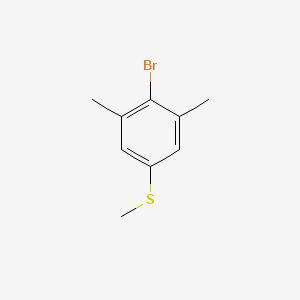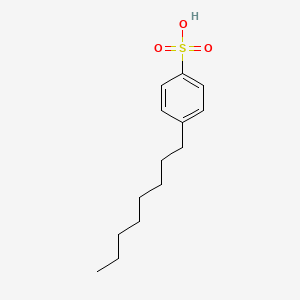
4-Octylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octylbenzenesulfonic acid is an organic compound with the molecular formula C14H22O3S. It consists of a benzene ring substituted with a sulfonic acid group and an octyl chain. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: 4-Octylbenzenesulfonic acid can be synthesized through the sulfonation of octylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and precise control of reaction parameters are crucial for efficient production .
化学反応の分析
Types of Reactions: 4-Octylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfinic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfinic acids or other reduced products.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
4-Octylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound’s amphiphilic nature makes it useful in biological studies, particularly in membrane research and protein interactions.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the production of detergents, wetting agents, and dispersants.
作用機序
The mechanism of action of 4-octylbenzenesulfonic acid is primarily based on its amphiphilic properties. The sulfonic acid group interacts with polar phases, while the octyl chain interacts with nonpolar phases. This dual interaction allows the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating various biochemical processes .
類似化合物との比較
4-Dodecylbenzenesulfonic acid: Similar structure but with a longer alkyl chain.
4-Tert-butylbenzenesulfonic acid: Contains a tert-butyl group instead of an octyl chain.
4-Nonylbenzenesulfonic acid: Similar structure with a nonyl chain.
Uniqueness: 4-Octylbenzenesulfonic acid is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its intermediate alkyl chain length provides an optimal balance between solubility and surface activity .
特性
CAS番号 |
17012-98-5 |
|---|---|
分子式 |
C14H22O3S |
分子量 |
270.39 g/mol |
IUPAC名 |
4-octylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17) |
InChIキー |
MSOTUIWEAQEETA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


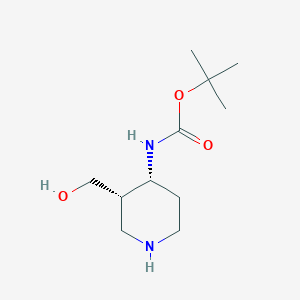
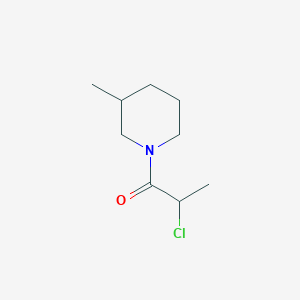
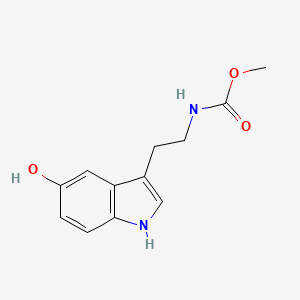

![9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13343724.png)



